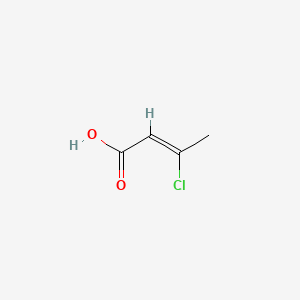

2-Butenoic acid, 3-chloro-

Description

The exact mass of the compound 2-Butenoic acid, 3-chloro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89559. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Butenoic acid, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenoic acid, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chlorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOTUWGQYMHUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018720 | |

| Record name | 3-Chloro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55831-56-6 | |

| Record name | 3-Chloro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoisomerism and Stereochemical Characterization of 2 Butenoic Acid, 3 Chloro

Elucidation of (E)- and (Z)-Configurations for 2-Butenoic acid, 3-chloro-

The assignment of the (E) and (Z) configurations follows the Cahn-Ingold-Prelog (CIP) priority rules. For the double bond between carbon-2 and carbon-3, the substituents on each carbon are ranked by atomic number. On carbon-3, the chlorine atom (Cl) has a higher priority than the methyl group (CH₃). On carbon-2, the carboxylic acid group (-COOH) has a higher priority than the hydrogen atom (H).

The (E)-isomer , also known as trans-3-chloro-2-butenoic acid, has the two higher-priority groups (Cl and -COOH) on opposite sides of the double bond. nist.gov

The (Z)-isomer , also referred to as cis-3-chloro-2-butenoic acid, has the two higher-priority groups (Cl and -COOH) on the same side of the double bond. nist.govorgsyn.org

The distinct spatial arrangement of these isomers leads to different physical and chemical properties.

Table 1: Properties of (E)- and (Z)-2-Butenoic acid, 3-chloro- Isomers

| Property | (E)-2-Butenoic acid, 3-chloro- | (Z)-2-Butenoic acid, 3-chloro- |

| Synonym | trans-3-Chloro-2-butenoic acid | cis-3-Chloro-2-butenoic acid nist.govorgsyn.org |

| CAS Number | 6214-28-4 nist.govchemscene.com | 6214-27-3 |

| Molecular Formula | C₄H₅ClO₂ nist.govnih.gov | C₄H₅ClO₂ |

| Molecular Weight | 120.53 g/mol nih.gov | 120.53 g/mol |

| Physical Form | Solid | Data not widely available |

| InChIKey | XBOTUWGQYMHUFO-NSCUHMNNSA-N | XBOTUWGQYMHUFO-IHWYPQMZSA-N nist.gov |

Spectroscopic Methodologies for Stereochemical Assignment

A variety of spectroscopic techniques are employed to differentiate and characterize the (E) and (Z) isomers of 2-Butenoic acid, 3-chloro-.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful and reliable tools for the configurational assignment of these isomers. researchgate.net The chemical shifts of the vinyl proton and the methyl protons are particularly diagnostic, as their magnetic environments are highly sensitive to the geometry of the double bond.

In the (Z)-isomer, the methyl group is on the same side as the carboxylic acid group, leading to different steric and electronic interactions compared to the (E)-isomer, where the methyl group is cis to the vinyl proton. This results in predictable differences in their respective NMR spectra. Based on studies of analogous substituted 2-butenoic acid derivatives, the following trends are expected: mdpi.com

¹H NMR: The chemical shift of the vinyl proton (at C2) is typically influenced by the proximity of the other substituents. The spatial relationship in the (E) and (Z) isomers leads to distinct chemical shifts for this proton and the methyl protons.

¹³C NMR: The resonance of the carbon atoms, particularly the methyl carbon (C4) and the vinyl carbons (C2 and C3), will also differ between the two isomers. researchgate.net

Nuclear Overhauser Effect (NOE): NOE difference spectroscopy can provide unambiguous proof of configuration. In the (Z)-isomer, irradiation of the methyl protons would likely result in an NOE enhancement of the signal for the nearby vinyl proton. This effect would be absent in the (E)-isomer due to the greater distance between these groups.

Table 2: Expected Diagnostic NMR Shifts for Isomer Differentiation (Based on Analogous Compounds)

| Isomer | Expected ¹H Chemical Shift (Vinyl-H at C2) | Expected ¹H Chemical Shift (Methyl-H at C4) | Key Differentiating Feature |

| (E)-Isomer | More deshielded (downfield) | Shielded (upfield) | No NOE between methyl protons and vinyl proton. |

| (Z)-Isomer | More shielded (upfield) | Deshielded (downfield) | NOE enhancement observed between methyl protons and vinyl proton. |

While the isomers of 2-Butenoic acid, 3-chloro- are themselves achiral, advanced spectroscopic techniques provide deeper insight into their molecular structure and are critical for analyzing related chiral compounds.

Vibrational Spectroscopy (FTIR and Raman): The infrared and Raman spectra of the (E) and (Z) isomers are expected to show distinct differences in the fingerprint region (below 1500 cm⁻¹). Furthermore, the exact frequencies of the C=C and C-Cl stretching vibrations may differ slightly due to the different molecular symmetries and dipole moments of the isomers.

Chiroptical Spectroscopy (VCD/ECD): Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for assigning the absolute configuration of chiral molecules. researchgate.netresearchgate.net If 2-Butenoic acid, 3-chloro- were used as a synthon to create a chiral molecule, VCD and ECD could be used to determine its stereochemistry. researchgate.net These methods involve comparing the experimental chiroptical spectra with spectra predicted from quantum mechanical calculations for all possible stereoisomers, allowing for an unambiguous assignment. researchgate.netresearchgate.net

Configurational Stability and Isomerization Pathways of 2-Butenoic acid, 3-chloro-

The two isomers of 2-Butenoic acid, 3-chloro- exhibit different thermodynamic stabilities, and can interconvert under certain conditions.

Relative Stability: The (E)-isomer is generally the more thermodynamically stable of the two. This is attributed to reduced steric strain, as the bulkier methyl and carboxylic acid groups are positioned on opposite sides of the double bond, minimizing van der Waals repulsion. In the (Z)-isomer, these groups are on the same side, leading to greater steric hindrance.

Isomerization: Interconversion between the (E) and (Z) forms does not occur spontaneously under standard conditions, indicating a significant energy barrier to rotation around the double bond. Research on related compounds shows that purified samples of the cis (Z) isomer can often be stored at low temperatures for extended periods without detectable isomerization. orgsyn.org

Isomerization can be induced through several pathways:

Photochemical Isomerization: Absorption of ultraviolet light can promote an electron to a π* antibonding orbital, reducing the double bond character and allowing for rotation and subsequent relaxation to a mixture of (E) and (Z) isomers.

Catalytic Isomerization: Both acids and bases can catalyze the isomerization. Transition metal complexes, such as those involving ruthenium, are also known to effectively catalyze the isomerization of olefins. caltech.edu The mechanism can involve the formation of a transient carbocation or carbanion intermediate that allows for rotation before the catalyst is eliminated. researchgate.netcaltech.edu

Significance of the Butenoic Acid Structural Motif in Synthetic Strategies

The butenoic acid structural motif, specifically the α,β-unsaturated carboxylic acid framework, is a cornerstone in organic synthesis due to its versatility. researchgate.net This motif is present in numerous natural products and serves as a key building block for constructing complex molecular architectures. researchgate.net The parent compound, crotonic acid ((2E)-but-2-enoic acid), is used as a comonomer in the production of paints and adhesives and as an intermediate in the synthesis of pharmaceuticals like crotamiton. wikipedia.orgriverlandtrading.com

The reactivity of the butenoic acid scaffold is multifaceted. The conjugated system allows for 1,4-addition reactions (Michael additions), where nucleophiles add to the β-carbon. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. Furthermore, the double bond can undergo hydrogenation to yield the corresponding saturated butanoic acid (butyric acid). wikipedia.orgturito.combyjus.com

In the context of 2-Butenoic acid, 3-chloro-, the butenoic acid motif is functionalized with a chlorine atom, which further expands its synthetic utility. This chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at the 3-position. The compound can also serve as a precursor for other valuable synthetic intermediates. For example, it can be reduced to crotonic acid. acs.org

The strategic importance of the butenoic acid framework is evident in its use in various synthetic methodologies. For example, the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid is a classic method for synthesizing crotonic acid. wikipedia.org The versatility of the butenoic acid scaffold makes it a valuable tool for synthetic chemists aiming to construct diverse and complex organic molecules. researchgate.net

Interactive Data Table: Physicochemical Properties of 2-Butenoic acid, 3-chloro- Isomers

| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |

| IUPAC Name | (2E)-3-chlorobut-2-enoic acid nih.gov | (2Z)-3-chlorobut-2-enoic acid |

| Synonyms | trans-3-Chlorocrotonic acid nih.gov | cis-3-Chlorocrotonic acid |

| CAS Number | 6214-28-4 nih.gov | 6213-90-7 |

| Molecular Formula | C4H5ClO2 nih.gov | C4H5ClO2 |

| Molecular Weight | 120.53 g/mol nih.gov | 120.53 g/mol |

| Physical Form | Solid sigmaaldrich.com | Liquid sigmaaldrich.com |

| Melting Point | 61 °C | |

| Boiling Point | 194.8 °C (at 760 mmHg) lookchem.com | 148.96 °C (rough estimate) |

| Density | 1.282 g/cm³ lookchem.com |

An in-depth examination of the stereochemical aspects of the chemical compound 2-Butenoic acid, 3-chloro- reveals a fascinating interplay of structure, spectroscopy, and stability. This article provides a detailed analysis focused exclusively on its stereoisomerism, the spectroscopic techniques used for its characterization, and the dynamics of its isomeric forms.

Synthetic Methodologies for 2 Butenoic Acid, 3 Chloro and Analogous Compounds

Chlorination Routes from Crotonic Acid and Related Unsaturated Carboxylic Acid Derivatives

A direct approach to synthesizing 3-chloro-2-butenoic acid involves the chlorination of crotonic acid or its derivatives. This method leverages the reactivity of the carbon-carbon double bond in these unsaturated systems.

The reaction of crotonic acid with hypochlorous acid yields 2-chloro-3-hydroxybutyric acid. wikipedia.org Subsequent treatment of this intermediate with sulfuric acid leads to the formation of 2-chlorobutenoic acid. wikipedia.org While this specific example leads to the 2-chloro isomer, similar strategies involving electrophilic addition of a chlorine source to the double bond of an unsaturated carboxylic acid, followed by elimination, can be envisioned for the synthesis of 3-chloro-2-butenoic acid.

The direct chlorination of α,β-unsaturated carbonyl compounds with free chlorine can occur, although reactions with hypochlorite (B82951) (OCl⁻) often show higher reaction rates. nih.gov For instance, the chlorination of butenoic acid derivatives using chlorine gas in the presence of a catalyst is a method employed for industrial production. Furthermore, reagents like thionyl chloride are utilized for the chlorination of unsaturated carboxylic acids, which can then be converted to other derivatives such as amides. wipo.int The use of trichloroisocyanuric acid, in the presence of a small amount of an acid chloride, has also been reported for the α-chlorination of carboxylic acids. researchgate.net

A general representation of the chlorination approach is the reaction of an unsaturated carboxylic acid with a chlorinating agent, as shown in the table below.

| Starting Material | Chlorinating Agent | Product | Reference |

| Crotonic acid | Hypochlorous acid, then Sulfuric acid | 2-Chlorobutenoic acid | wikipedia.org |

| Unsaturated carboxylic acid | Thionyl chloride | Unsaturated carboxylic acid chloride | wipo.int |

| Carboxylic acid | Trichloroisocyanuric acid / PCl₃ (cat.) | α-Chloro carboxylic acid | researchgate.net |

| 3-Butenoic acid | Chlorine | (E)-4-chlorobut-2-enoic acid |

Oxidative Pathways from 3-chloro-2-buten-1-ol (B1141498) and Corresponding Aldehydes

An alternative synthetic strategy involves the oxidation of precursors already containing the 3-chloro-2-butenyl framework. This approach is particularly useful when the corresponding alcohol or aldehyde is readily available.

3-Chloro-2-buten-1-ol can be oxidized to produce 3-chloro-2-butenoic acid or 3-chloro-2-butenal. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, and various reagents can be employed to achieve this. longdom.org For instance, chromic acid is known to oxidize primary alcohols first to aldehydes and then to carboxylic acids. longdom.org

Similarly, the aldehyde, 3-chloro-2-butenal, can be further oxidized to the corresponding carboxylic acid, 3-chloro-2-butenoic acid. This two-step approach, from alcohol to aldehyde to carboxylic acid, allows for controlled synthesis.

The following table summarizes the oxidative routes.

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-Chloro-2-buten-1-ol | Potassium permanganate, Chromium trioxide | 3-Chloro-2-butenoic acid | |

| 3-Chloro-2-butenal | - | 3-Chloro-2-butenoic acid | |

| Primary alcohols | Potassium permanganate | Carboxylic acids | longdom.org |

Hydrochlorination of Acetylenic Precursors for Chloroalkenoic Acid Synthesis

The addition of hydrogen chloride (HCl) across the carbon-carbon triple bond of an acetylenic precursor provides a powerful method for the synthesis of chloroalkenoic acids. This route is particularly valuable for controlling the regiochemistry and stereochemistry of the resulting double bond.

The hydrochlorination of tetrolic acid (2-butynoic acid) can, in principle, yield 3-chloro-2-butenoic acid. The addition of HCl to alkynes can be catalyzed by various metal salts, such as mercury(II) chloride, to facilitate the reaction and control selectivity. msu.edustackexchange.com For instance, the addition of HCl to acetylene, catalyzed by HgCl₂, is a known method for producing vinyl chloride. msu.eduechemi.com

The regioselectivity of the hydrochlorination of unsymmetrical alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. acs.org In the case of alkynoic acids, the electronic nature of the carboxylic acid group influences the regiochemical outcome. The hydrohalogenation of 2-alkynoic acids and their derivatives using lithium halides in acetic acid has been shown to produce (Z)-3-halo-2-alkenoic acids stereospecifically. acs.org

| Acetylenic Precursor | Reagent | Product | Catalyst/Conditions | Reference |

| Acetylene | HCl | Vinyl chloride | HgCl₂ on carbon | msu.edu |

| Higher alkynes | DCl | anti-addition product | - | acs.org |

| 2-Alkynoic acids | Lithium halides | (Z)-3-Halo-2-alkenoic acids | Acetic acid | acs.org |

Chemo- and Stereoselective Synthesis of 2-Butenoic acid, 3-chloro- Isomers

The synthesis of specific isomers (E or Z) of 3-chloro-2-butenoic acid requires careful control over the reaction conditions and choice of reagents. Chemo- and stereoselective methods are crucial for obtaining the desired isomer in high purity.

The hydrohalogenation of ynamides using magnesium halide salts has been shown to be a highly stereoselective method for preparing (E)-α-halo enamides. acs.org This suggests that similar strategies could be applied to the synthesis of (E)-3-chloro-2-butenoic acid from appropriate acetylenic precursors.

Furthermore, both (Z)- and (E)-chlorohaloalkenes can be synthesized from haloalkynes through hydrochlorination using distinct catalytic systems. acs.org A Brønsted acid-catalyzed system can favor one isomer, while a gold-catalyzed system can favor the other, both offering high stereoselectivity. acs.org The nucleophilic hydrohalogenation of 2-alkynoic acids by heating with lithium halides in acetic acid specifically affords the thermodynamically less stable (Z)-3-halo-2-alkenoic acids. acs.org

The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with the goal of synthesizing complex molecules with high precision. mdpi.com

Advanced Catalytic Approaches in 2-Butenoic acid, 3-chloro- Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 3-chloro-2-butenoic acid and its analogs has benefited from the development of advanced catalytic systems.

Optimization of Catalytic Systems and Reaction Conditions

The performance of a catalytic reaction is highly dependent on various parameters, including the choice of catalyst, ligands, solvent, concentration, and temperature. researchgate.net Optimizing these factors is key to maximizing catalyst efficiency, reaction rate, yield, and selectivity. researchgate.netarxiv.org

In the context of hydrochlorination of alkynes, gold catalysts have shown significant promise. acs.org For the addition of HCl to acetylene, gold-based catalysts have been investigated, and their activity has been compared to other metal catalysts. acs.org For the synthesis of haloalkenes, both Brønsted acid and gold catalysis have been employed, with the choice of catalyst and solvent system being critical for achieving high stereoselectivity. acs.org For instance, a two-component solvent mixture of dichloromethane (B109758) and hexafluoro-2-propanol (HFIP) was found to be optimal for the hydrochlorination of a bromoalkyne. acs.org

The development of bifunctional catalysts, which can facilitate multiple steps in a reaction sequence, is also a key area of optimization. frontiersin.org

Mechanistic Aspects of Catalyzed Synthesis

Understanding the reaction mechanism is crucial for the rational design and optimization of catalytic systems. For the hydrochlorination of acetylene, DFT calculations have been used to investigate the reaction pathway, although the exact mechanism can be complex and may depend on the nature of the catalyst's active site. acs.org

In gold-catalyzed hydrochlorination of haloalkynes, it is proposed that hydrogen-bond-donating solvents can form networks or clusters that significantly increase the reaction rate. acs.org For palladium-catalyzed hydrochlorination of unactivated alkynes, a proposed mechanism involves the use of a removable directing group to control regioselectivity and stabilize a key intermediate. acs.org

The study of reaction kinetics can also provide valuable insights into the mechanism. acs.org For the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives, a proposed mechanism involves several intermediates and highlights the crucial role of the two chlorine atoms in the starting material. beilstein-journals.org

Reactivity and Mechanistic Investigations of 2 Butenoic Acid, 3 Chloro

Reactivity of the Olefinic Moiety: Addition and Cycloaddition Reactions

The carbon-carbon double bond in 2-Butenoic acid, 3-chloro- is a site of significant reactivity, susceptible to addition reactions. For instance, the addition of hydrogen halides, such as hydrogen bromide, can occur across the double bond. wikipedia.org The presence of both an electron-withdrawing carboxylic acid group and a chlorine atom influences the regioselectivity of these additions.

Electrophilic addition reactions are characteristic of alkenes. evitachem.com The double bond can act as a nucleophile, attacking electrophilic species. uomustansiriyah.edu.iq For example, crotonic acid, a related compound, reacts with chlorine or bromine to form 2,3-dihalobutyric acids. wikipedia.org It also reacts with hypochlorous acid to yield 2-chloro-3-hydroxybutyric acid. wikipedia.org

While specific examples of cycloaddition reactions involving 2-Butenoic acid, 3-chloro- are not extensively detailed in the provided results, the potential for such reactions exists due to the presence of the double bond. The specific outcomes of these reactions would be influenced by the electronic nature of the substituents on the double bond.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group of 2-Butenoic acid, 3-chloro- undergoes typical reactions of this functional group, including esterification and amide formation.

Esterification: The compound can be converted to its corresponding esters through reaction with an alcohol, often in the presence of an acid catalyst like sulfuric acid. evitachem.comchemicalbook.com For example, the reaction of 3-chloro-2-butenoic acid with methanol (B129727) yields methyl (E)-3-chloro-2-butenoate. evitachem.com Another example involves the esterification of (E)-4-(3-chloro-4-methoxyphenyl)-4-oxo-2-butenoic acid with diethyl sulfate (B86663) in the presence of potassium carbonate to produce the corresponding ethyl ester. google.com

Amide Formation: Amides can be synthesized from 2-Butenoic acid, 3-chloro- by reacting it with an amine. lumenlearning.com This reaction typically involves the activation of the carboxylic acid, as direct reaction with an amine can be slow due to the formation of an unreactive carboxylate salt. libretexts.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this transformation. libretexts.orglibretexts.org A specific example is the formation of N-(3'-chlorobuten-2'-yl)-anthranilic acid amide from the reaction of 1,3-dichlorobutene-2 with anthranilic acid amide, neutralized with sodium carbonate. google.com

| Transformation | Reagents | Product |

| Esterification | Methanol, H₂SO₄ | Methyl (E)-3-chloro-2-butenoate |

| Esterification | Diethyl sulfate, K₂CO₃ | Ethyl (E)-4-(3-chloro-4-methoxyphenyl)-4-oxo-2-butenoate |

| Amide Formation | Anthranilic acid amide, Na₂CO₃ | N-(3'-chlorobuten-2'-yl)-anthranilic acid amide |

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the double bond is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com This reactivity is enhanced by the electrophilic character imparted by the chlorine atom. cymitquimica.com Nucleophiles such as amines and alcohols can displace the chlorine atom to form substituted derivatives. smolecule.com

For instance, in related chlorobutanoic acid derivatives, the chlorine atom serves as a reactive site for functionalization. vulcanchem.com Nucleophilic substitution with amines or alcohols can lead to the formation of amides or esters, respectively. vulcanchem.com

Oxidative Transformations of the 2-Butenoic acid, 3-chloro- Scaffold

The 2-Butenoic acid, 3-chloro- scaffold can undergo oxidative transformations. In a study involving the oxidation of edaravone (B1671096) with hypochlorite (B82951), a chlorinated butenoic acid derivative, (E)-2-chloro-3-[(E)-phenyldiazenyl]-2-butenoic acid, was identified as an end product. nih.gov This suggests that the double bond and other parts of the molecule can be susceptible to oxidation.

In a different context, the oxidation of 3-methyl-2-butenoic aldehyde with air or oxygen, in the presence of a catalyst, yields 3-methyl-2-butenoic acid. google.com This indicates that the aldehyde precursor to a similar butenoic acid can be readily oxidized.

Reductive Pathways of 2-Butenoic acid, 3-chloro-

Reductive pathways for 2-Butenoic acid, 3-chloro- can target both the double bond and the carboxylic acid group. For example, the reduction of 3-chloro-cis-crotonic acid with sodium amalgam can yield a mixture of isocrotonic acid and its trans-isomer. orgsyn.org This indicates that the chlorine atom can be removed and the double bond can be isomerized under reductive conditions.

Furthermore, the reduction of a carboxylic acid group can lead to a primary alcohol. libretexts.org While a specific example for 2-Butenoic acid, 3-chloro- is not provided, this is a general transformation for carboxylic acids.

| Reaction Type | Reagents | Product(s) |

| Reduction | Sodium amalgam | Isocrotonic acid and its trans-isomer |

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of reactions involving 2-Butenoic acid, 3-chloro- is crucial for controlling reaction outcomes.

Elucidation of Reaction Intermediates

The formation of amides from carboxylic acids often proceeds through activated intermediates. When using coupling reagents like dicyclohexylcarbodiimide (DCC), the carboxylic acid adds to the C=N double bond of DCC, forming a reactive intermediate that is then attacked by the amine. libretexts.org

In the conversion of carboxylic acids to acid chlorides using thionyl chloride (SOCl₂), an acyl chlorosulfite intermediate is formed. libretexts.org This intermediate contains a much better leaving group than the original hydroxyl group, facilitating the subsequent nucleophilic attack by a chloride ion. libretexts.org

Mechanistic studies on the oxidation of oxo acids have proposed the involvement of enol species as reactive intermediates. indianchemicalsociety.com In the context of the reaction of edaravone with hypochlorite, 4-Cl-edaravone was identified as a primary oxidation product, which was then further oxidized. nih.gov

The thermal decarboxylation of 3-butenoic acid, a related unsaturated carboxylic acid, has been the subject of kinetic studies to understand its vapor-phase decomposition pathways. acs.org

Derivatives and Advanced Functionalization of 2 Butenoic Acid, 3 Chloro

Synthesis of Esters and Amides of 2-Butenoic acid, 3-chloro-

The carboxylic acid group of 2-butenoic acid, 3-chloro- is a prime site for derivatization to form esters and amides. These transformations are fundamental in modifying the compound's reactivity, solubility, and other physicochemical properties.

Esters are commonly synthesized through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This method is particularly effective for producing simple alkyl esters such as methyl, ethyl, propyl, and butyl esters. libretexts.org The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Alternatively, esters of 2-butenoic acid, 3-chloro- can be prepared by first converting the carboxylic acid to the more reactive acid chloride. Treatment with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chlorine atom, forming 3-chloro-2-butenoyl chloride. libretexts.org This acid chloride then readily reacts with a wide range of alcohols to yield the corresponding esters in high yield under mild conditions.

Amides are typically synthesized by the reaction of the carboxylic acid with an amine. However, a direct reaction is often inefficient as the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, activating agents such as carbodiimides, for example, dicyclohexylcarbodiimide (B1669883) (DCC), are employed. libretexts.org The carboxylic acid adds to the carbodiimide, forming a highly reactive intermediate that is then readily attacked by the amine to form the amide. libretexts.org Similar to ester synthesis, the conversion of 2-butenoic acid, 3-chloro- to its acid chloride provides a highly effective route to amide formation upon reaction with primary or secondary amines. msu.edu

Table 1: Synthesis of Esters and Amides

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Ester | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 3-chloro-2-butenoate |

Structural Modifications at the Olefinic and Alkyl Positions

The double bond and the allylic methyl group in 2-butenoic acid, 3-chloro- offer further opportunities for structural diversification.

Reactions at the olefinic position can include hydrogenation, which would saturate the double bond to yield 3-chlorobutanoic acid. wikipedia.orgnist.gov Halogenation of the double bond is also a feasible transformation. For instance, treatment of the related crotonic acid with chlorine or bromine yields the corresponding 2,3-dihalobutyric acids. wikipedia.org A similar reaction with 2-butenoic acid, 3-chloro- would be expected to produce polyhalogenated butanoic acid derivatives. Furthermore, reaction with hypochlorous acid could introduce a hydroxyl group and an additional chlorine atom, as seen in the conversion of crotonic acid to 2-chloro-3-hydroxybutyric acid. wikipedia.org

The alkyl position (the methyl group) can also be a site for modification, although this is generally less straightforward. Radical halogenation could potentially introduce a halogen atom at this position, leading to a di- or tri-halogenated derivative.

Formation of Cyclized and Heterocyclic Derivatives

The functional groups present in 2-butenoic acid, 3-chloro- and its derivatives serve as handles for the construction of various cyclic and heterocyclic systems. These reactions are of significant interest due to the prevalence of such motifs in biologically active molecules. researchgate.net

For example, derivatives of butenoic acid can undergo cyclization to form a variety of heterocyclic compounds. The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with hydrazines has been shown to produce pyridazinone derivatives. mdpi.com These pyridazinones can be further modified to create a range of other heterocyclic systems. mdpi.com

In a different approach, the dimerization products of 4,4-dichloro-2-butenoic acid derivatives can be subjected to base-promoted intramolecular cyclization to yield densely functionalized cyclopropanes. beilstein-journals.orgbeilstein-journals.orgnih.gov The choice of base and reaction conditions can influence the diastereoselectivity of this cyclization. beilstein-journals.orgnih.gov

Furthermore, chloro-cyclization reactions of olefinic amides derived from butenoic acids can lead to the formation of oxazines and oxazolines. mdpi.com The regioselectivity of these cyclizations (endo vs. exo) can often be controlled by the substitution pattern of the starting material. mdpi.com

Table 2: Examples of Cyclization Reactions

| Starting Material Type | Reagents/Conditions | Product Type |

|---|---|---|

| 4-Oxo-2-butenoic acid derivative | Hydrazine hydrate, Butanol, Reflux | Pyridazinone |

| Dimer of a 4,4-dichloro-2-butenoic acid ester | TBAF, 50 °C | (2,2-dichlorovinyl)cyclopropane |

| Olefinic amide derivative | DCDPH, Trifluoroethanol | Oxazine or Oxazoline |

Introduction of Additional Halogen Atoms Leading to Polyhalogenated Butenoic Acids

The synthesis of polyhalogenated butenoic acids can be achieved through various methods, starting from 2-butenoic acid, 3-chloro- or related precursors. These compounds are valuable intermediates in organic synthesis.

One direct method is the addition of halogens across the double bond of 2-butenoic acid, 3-chloro-. As mentioned previously, the reaction of crotonic acid with chlorine or bromine gives 2,3-dihalobutyric acids. wikipedia.org A similar addition to 2-butenoic acid, 3-chloro- would result in a trichlorinated butanoic acid. Subsequent elimination of hydrogen halide could potentially re-form a double bond at a different position, leading to a di- or trichloro-2-butenoic acid isomer. For instance, crotonic acid reacts with hypochlorous acid to form 2-chloro-3-hydroxybutyric acid, which can then be treated with hydrogen chloride to yield 2,3-dichlorobutenoic acid. wikipedia.org

Another strategy involves starting with more highly halogenated precursors. For example, 1,1,1,3,4-pentachlorobutane (B85477) can be converted to 4-chloro-2-butenoic acid by treatment with concentrated sulfuric acid followed by hydrolysis. google.com This demonstrates that polyhalogenated alkanes can serve as precursors to halogenated butenoic acids. The process of decarboxylative halogenation, where a carboxylic acid is converted to an organic halide, is another potential route for introducing additional halogens, although it involves the loss of the carboxyl group. nih.gov

Dimerization and Oligomerization Strategies Involving 2-Butenoic acid, 3-chloro- Derivatives

The controlled linking of 2-butenoic acid, 3-chloro- units to form dimers and oligomers opens up pathways to more complex molecular architectures.

A notable example is the copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This reaction, when mediated by bis(pinacolato)diboron, leads to the formation of densely functionalized dimeric structures with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net The proposed mechanism involves the initial insertion of a Cu-Bpin complex, followed by isomerization and trapping of the resulting enolate by a second molecule of the starting material. beilstein-journals.orgbeilstein-journals.orgnih.gov The presence of two chlorine atoms at the gamma position was found to be crucial for this specific dimerization to occur. beilstein-journals.orgbeilstein-journals.orgnih.gov

The concept of oligomerization can also be extended to polyesters containing chlorinated repeating units. For instance, the reaction of poly-3-hydroxybutyrate (PHB) with thionyl chloride in the presence of zinc chloride can lead to the formation of oligomers containing 3-chlorobutyric acid residues. mdpi.com This indicates that the ester linkages in a polyester (B1180765) can be cleaved and functionalized to introduce chlorine atoms, effectively creating chlorinated oligomers. While not a direct oligomerization of 2-butenoic acid, 3-chloro-, it demonstrates a strategy for creating oligomeric structures with similar chlorinated butyrate (B1204436) units.

Applications of 2 Butenoic Acid, 3 Chloro and Its Derivatives in Organic Synthesis

Role as Essential Synthetic Intermediates for Complex Molecular Architectures

2-Butenoic acid, 3-chloro- and its derivatives are pivotal starting materials for constructing intricate molecular frameworks. The inherent functionalities of these molecules provide multiple reaction sites for chemists to elaborate upon, leading to densely functionalized products.

A notable application is in the synthesis of complex heterocyclic structures, which are core components of many biologically active compounds. For instance, derivatives like (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester are highly effective intermediates for building heterocycles due to their reactive formyl group and electrophilic double bond. Similarly, related chlorinated C4 building blocks such as mucochloric acid are used to create functionalized γ-butenolides and γ-lactams, which are significant structural motifs in natural products and pharmaceuticals. researchgate.net

Recent research has highlighted the use of 4,4-dichloro-2-butenoic acid derivatives in copper-catalyzed dimerization reactions. researchgate.net This process yields highly functionalized molecules that serve as versatile precursors for the stereoselective synthesis of complex chlorocyclopropanes, demonstrating the utility of these building blocks in creating strained ring systems with high degrees of substitution. researchgate.net The synthesis of 4-aryl-3-chloro-2(5H)-furanones from related dichloro-furanones further illustrates the role of these intermediates in assembling complex, multi-ring architectures. researchgate.net

Table 1: Examples of Complex Structures from 3-Chloro-2-Butenoic Acid Derivatives

| Precursor Type | Reaction Type | Resulting Complex Architecture | Source |

| 4,4-dichloro-2-butenoic acid derivatives | Copper-catalyzed dimerization | Densely functionalized chlorocyclopropanes | researchgate.net |

| (Z)-3-Chloro-2-formyl-but-2-enoic acid ethyl ester | Cyclization reactions | Heterocycles | |

| 3,4-dichloro-2(5H)-furanone | Palladium-catalyzed arylation | 4-aryl-3-chloro-2(5H)-furanones | researchgate.net |

Building Block in the Targeted Synthesis of Agrochemical Precursors

The structural features of 3-chloro-2-butenoic acid and its analogues make them suitable precursors for agrochemicals. lookchem.comontosight.ai The chlorine substituent can mimic or introduce specific functionalities that are crucial for the biological activity of pesticides, herbicides, and fungicides.

These compounds serve as intermediates in the synthesis of various agricultural chemicals. ontosight.ai For example, derivatives known as nematicidal alkenanilides, used for the control of nematodes in crops, can be synthesized from these chlorinated butenoic acids. lookchem.com The broader class of mucohalic acids, which are closely related dichlorinated structures, are also recognized as starting materials for substances with significant agrochemical importance. researchgate.net The ability to use these simple C4 synthons to construct more complex molecules makes them cost-effective building blocks in the agrochemical industry.

Precursor in the Rational Design and Synthesis of Fine Chemicals

In the realm of fine chemicals, which includes pharmaceuticals, fragrances, and other high-value products, 3-chloro-2-butenoic acid serves as a key intermediate. smolecule.comlookchem.com Its reactive nature allows it to be incorporated into larger molecules, imparting specific properties required for the final product. lookchem.com

The synthesis of pharmaceuticals often relies on versatile building blocks that can be modified in multiple ways. Chlorinated butanoic and butenoic acids are recognized as valuable precursors in the synthesis of medicinally important compounds. ontosight.ai Their derivatives can be transformed into a variety of structures, including those used in the production of specialty chemicals. For example, the related alcohol, 3-chloro-2-buten-1-ol (B1141498), which can be oxidized to 3-chloro-2-butenoic acid, is used in the creation of fragrances.

Utilization in the Preparation of Specialized Research Probes and Reagents

Beyond its role in synthesizing end-products, 3-chloro-2-butenoic acid derivatives are instrumental in creating specialized tools for scientific research. A significant example is the identification of (E)-2-chloro-3-[(E)-phenyldiazenyl]-2-butenoic acid (CPB) as a biomarker for oxidative stress. nih.gov

CPB was identified as a stable end-product from the reaction between the antioxidant drug edaravone (B1671096) and hypochlorite (B82951) (ClO⁻), a reactive oxygen species involved in inflammation. nih.gov The reaction proceeds through an initial 4-Cl-edaravone intermediate, which is further oxidized to CPB. nih.gov Because CPB is a specific product of this reaction, its detection can serve as a valuable research tool and biomarker to indicate the presence of hypochlorite-induced oxidative stress in biological systems. nih.gov This application underscores the utility of this class of compounds in developing specific chemical probes for studying complex biological processes.

Advanced Spectroscopic and Computational Studies on 2 Butenoic Acid, 3 Chloro

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-Butenoic acid, 3-chloro-, providing critical data on its atomic connectivity and stereochemistry. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of chemical shifts and coupling constants, which are influenced by the electronic environment of each nucleus.

For the isomers of 3-chloro-2-butenoic acid (also known as 3-chlorocrotonic acid), standard ¹H NMR spectra can present challenges in distinguishing between the (E) and (Z) configurations. The chemical shifts for the vinylic proton and the methyl protons are often very similar in both isomers. rsc.org For instance, in the trans isomer ((E)-3-chlorocrotonic acid), the alkene proton appears around δH 6.1 ppm, and the methyl protons are observed near δH 2.2 ppm. rsc.org Due to this similarity and a lack of distinctive splitting patterns, definitive assignment based on a simple ¹H spectrum is often ambiguous. rsc.org

To overcome this limitation, advanced NMR techniques such as the Nuclear Overhauser Effect (nOe) are employed. The nOe experiment detects spatial proximity between nuclei. rsc.org For the trans isomer, irradiation of the alkene proton signal (at ~6.1 ppm) would lead to an enhancement of the signal for the nearby methyl protons (~2.2 ppm), as they are on the same side of the double bond. rsc.org Conversely, this effect would be absent in the cis isomer, where these groups are on opposite sides and thus further apart. rsc.org This makes nOe a powerful method for unambiguous conformational and stereochemical assignment.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the methyl carbon can be identified, confirming the carbon skeleton. The carbon attached to the electronegative chlorine atom is expected to show a characteristic downfield shift.

Table 1: Representative ¹H NMR Chemical Shifts for (E)-3-chloro-2-butenoic acid

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is crucial for confirming the molecular weight of 2-Butenoic acid, 3-chloro- and for elucidating its structure through analysis of its fragmentation patterns under ionization. The nominal molecular weight of C₄H₅ClO₂ is approximately 120.53 g/mol . nih.govchemscene.com Electron Impact (EI) ionization is a common technique used for this analysis.

The mass spectrum of 2-Butenoic acid, 3-chloro- is characterized by the presence of a molecular ion peak (M⁺) and its isotopic partner (M+2), which is a signature of chlorine-containing compounds due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

The fragmentation pathways can be predicted based on the functional groups present. For short-chain carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.org Key expected fragmentation pathways for 3-chloro-2-butenoic acid include:

Loss of Chlorine: A peak corresponding to the [M-Cl]⁺ ion.

Loss of Carboxyl Group: A peak corresponding to the [M-COOH]⁺ fragment (m/z less 45). libretexts.org

Loss of Hydroxyl Group: A peak corresponding to the [M-OH]⁺ fragment (m/z less 17). libretexts.org

Decarboxylation followed by loss of HCl: Complex rearrangements can also occur.

Analysis of the mass spectrum of the related saturated compound, 3-chlorobutanoic acid, provides further insight into the fragmentation of the chlorinated carbon chain. nist.gov By carefully analyzing the m/z values and relative intensities of the fragment ions, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of 2-Butenoic acid, 3-chloro-

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful predictive insights into the properties of 2-Butenoic acid, 3-chloro-, complementing experimental findings and guiding further research. These methods can model the molecule's electronic structure, conformational possibilities, and spectroscopic characteristics with increasing accuracy.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to investigate the electronic properties of molecules. dergipark.org.trresearchgate.net Methods like B3LYP with appropriate basis sets (e.g., 6-31G* or higher) can be used to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). dergipark.org.trresearchgate.netelixirpublishers.com

Optimized Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles for the most stable conformations of the (E) and (Z) isomers.

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. dergipark.org.trscience.gov A larger energy gap suggests higher stability. The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions. researchgate.net This is crucial for understanding intermolecular interactions.

Computed Properties: Parameters like the octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA), which are important for predicting a molecule's behavior in biological systems, can be calculated. For (E)-3-chloro-2-butenoic acid, a LogP of 1.2136 and a TPSA of 37.3 Ų have been computationally estimated. chemscene.com

Table 3: Computationally Derived Properties for (E)-2-Butenoic acid, 3-chloro-

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with the environment. For 2-Butenoic acid, 3-chloro-, MD simulations can provide a detailed picture of its conformational landscape and the influence of solvents. acs.orgresearchgate.net

By simulating the molecule in a solvent box (e.g., water), researchers can observe:

Conformational Dynamics: The rotation around the C-C single bond connecting the carboxyl group to the vinyl group can be studied to identify preferential orientations and the energy barriers between them.

Solvation Structure: MD simulations reveal how solvent molecules, such as water, arrange themselves around the solute. This includes the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. acs.org

Aggregation Behavior: Simulations can predict whether molecules of 3-chloro-2-butenoic acid are likely to form aggregates in solution and how this process is affected by factors like concentration and temperature. researchgate.net

These simulations use force fields (like OPLS-AA or CHARMM) to define the potential energy of the system, allowing for the calculation of trajectories that describe the motion of every atom over time. aip.org

Prediction of Spectroscopic Parameters and Reaction Pathways

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate structural assignments.

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. modgraph.co.ukresearchgate.netacs.org For 2-Butenoic acid, 3-chloro-, GIAO calculations can predict the ¹H and ¹³C chemical shifts for both the (E) and (Z) isomers. acs.org Comparing these predicted spectra with experimental data can definitively resolve the structural ambiguity that is sometimes present in the experimental spectra alone. This is particularly valuable for halogenated compounds where electronic effects can be complex. researchgate.netacs.org

Furthermore, computational methods can be used to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to predict the activation energies and thermodynamics of potential reactions involving 3-chloro-2-butenoic acid, providing insight into its chemical reactivity.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Chlorination | SOCl₂, anhydrous, 60–80°C | 60–75 | Side reactions (e.g., dimerization) |

| Biotransformation | E. coli JM109, chlorinated precursors | 20–40 | Low substrate conversion rates |

Basic: What spectroscopic techniques are effective for characterizing 3-chloro-2-butenoic acid?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~550–750 cm⁻¹). Use KBr discs for solid samples .

- NMR : ¹H NMR reveals proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm, carboxylic acid proton at δ ~12 ppm). ¹³C NMR confirms the chlorine substituent’s impact on chemical shifts .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z ~136 for C₄H₅ClO₂) and fragmentation patterns .

Critical Note : Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook) to validate structural assignments .

Basic: What are the key safety considerations when handling 3-chloro-2-butenoic acid?

Methodological Answer:

- Hazards : Acute toxicity (oral, dermal), severe eye irritation, and potential carcinogenicity based on analog compounds .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .

- Spill Management : Avoid dust formation; neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste facilities .

Advanced: How does the chlorine substituent at the 3-position influence reactivity in nucleophilic additions?

Methodological Answer:

The chlorine atom exerts an electron-withdrawing effect, enhancing the electrophilicity of the α,β-unsaturated system. This increases reactivity in:

- Michael Additions : Stabilizes the transition state via resonance and inductive effects, accelerating nucleophilic attack at the β-carbon.

- Diels-Alder Reactions : Improves dienophile activity compared to non-chlorinated analogs (e.g., crotonic acid) .

Experimental Design Tip : Compare reaction kinetics of 3-chloro-2-butenoic acid with 2-butenoic acid using UV-Vis spectroscopy to monitor intermediate formation.

Advanced: What computational methods predict tautomeric stability in different solvents?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate relative energies of keto-enol tautomers using B3LYP/6-311++G(d,p). Include solvent effects via PCM (Polarizable Continuum Model) .

- Solvent Screening : Use COSMO-RS to predict tautomer prevalence in polar (e.g., water) vs. non-polar (e.g., toluene) solvents. Validate with experimental NMR in deuterated solvents .

Q. Table 2: Predicted Tautomer Populations

| Solvent | Keto Form (%) | Enol Form (%) |

|---|---|---|

| Water | 95 | 5 |

| Toluene | 70 | 30 |

Advanced: How to resolve contradictions in reaction yields during heterocyclic synthesis?

Methodological Answer:

Contradictions may arise from:

- Moisture Sensitivity : Anhydrous conditions are critical for LiAlH₄-mediated reductions. Use molecular sieves or Schlenk lines .

- Catalyst Deactivation : Screen alternatives (e.g., Pd/C vs. Raney Ni) for cross-coupling steps.

Q. Experimental Workflow :

Control Variables : Fix temperature, solvent, and catalyst loading.

In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation.

Statistical Analysis : Apply ANOVA to identify significant yield differences across trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.